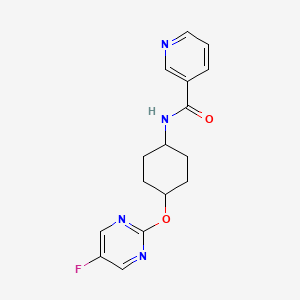

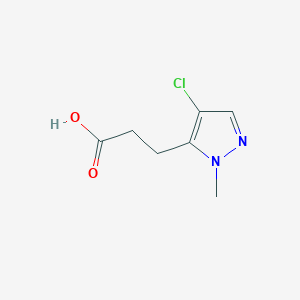

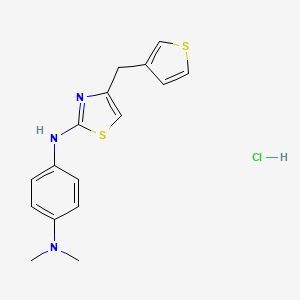

3-cyano-N-(3-(furan-3-yl)-3-hydroxypropyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compounds with a cyano group (CN) and a benzamide moiety are common in medicinal chemistry . They often exhibit interesting pharmacological properties . The furan ring is a common motif in natural products and pharmaceuticals, contributing to their bioactivity .

Synthesis Analysis

The synthesis of similar compounds often involves multicomponent reactions (MCR) of aldehydes or isatin with malononitrile and β-ketoesters . These reactions can be catalyzed by various catalysts .Molecular Structure Analysis

The molecular structure of similar compounds often includes a cyano group (CN), a benzamide moiety, and a furan ring. The exact structure would depend on the specific substituents and their positions.Chemical Reactions Analysis

The chemical reactions involving similar compounds are diverse and depend on the functional groups present . For example, the cyano group can undergo transformations to form amines, carboxylic acids, and other functional groups .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds depend on their specific structure. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and reactivity.Wissenschaftliche Forschungsanwendungen

Synthetic Routes and Applications

The precursor 3-Benzyl-4-isopropyl-2(5H)-furanone, related to 3-cyano-N-(3-(furan-3-yl)-3-hydroxypropyl)benzamide, showcases synthetic pathways involving Pd-catalyzed cross-coupling reactions and Rh(I)-catalyzed hydrogenation, contributing to cytotoxic derivatives synthesis (Bellina & Rossi, 2002). Furthermore, the manipulation of furan derivatives through microwave-assisted tandem reactions with thiophene-2-carboxylic acids has been explored, highlighting the versatility of such compounds in organic synthesis and potential pharmaceutical applications (Mal’kina et al., 2013).

Molecular Structure Regulation for Sensing and Imaging

Ingenious structural modifications of 3-hydroxyflavone molecules have shown significant impact on excited-state intramolecular proton transfer (ESIPT) and intramolecular charge transfer (ICT) characteristics. These modifications, achieved by extending the furan heterocycle and introducing a diethylamino group, pave the way for advancements in fluorescence sensing and imaging technologies (Han et al., 2018).

Catalytic Processes and Chemical Transformations

The employment of Pd nanoparticles supported on mesoporous graphitic carbon nitride has demonstrated a highly selective hydrogenation of phenolic compounds to valuable intermediates under mild conditions. Such catalytic processes underscore the potential for efficient and sustainable chemical transformations, relevant to the manufacturing sectors (Wang et al., 2011).

Colorimetric Sensing of Anions

The synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamides and their solid-state properties, including colorimetric sensing capabilities for fluoride anions, reveal significant potential for environmental monitoring and analytical chemistry applications. Such derivatives exhibit drastic color transitions, facilitating naked-eye detection of anions in solution (Younes et al., 2020).

Green Organic Chemistry Syntheses

The synthesis and enantioselective ene-reduction of E-2-cyano-3(furan-2-yl) acrylamide using marine and terrestrial-derived fungi illustrate the potential of biocatalysis in producing optically active compounds. This approach not only highlights the efficiency and sustainability of green chemistry methodologies but also the creation of compounds with pharmaceutical relevance (Jimenez et al., 2019).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-cyano-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c16-9-11-2-1-3-12(8-11)15(19)17-6-4-14(18)13-5-7-20-10-13/h1-3,5,7-8,10,14,18H,4,6H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFRYNHALLIIWTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NCCC(C2=COC=C2)O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

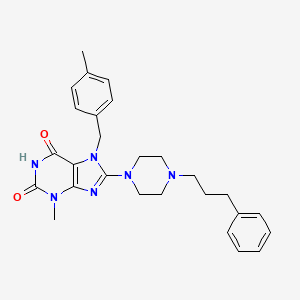

![3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methylphenyl)-N-(2-phenylethyl)propanamide](/img/structure/B2531130.png)

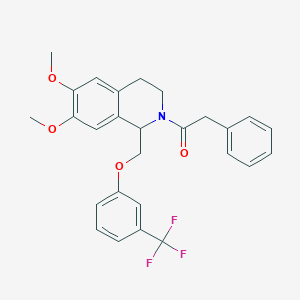

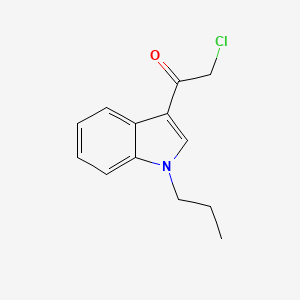

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2531132.png)

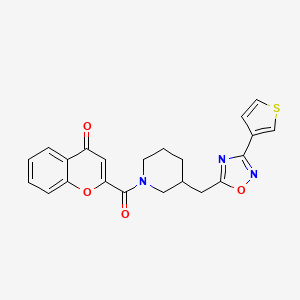

![6-methyl-N-[4-(methylsulfonyl)phenyl]-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2531137.png)

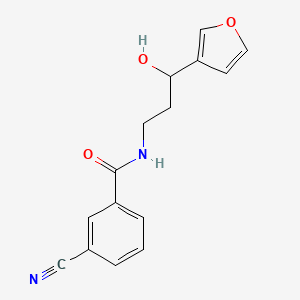

![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2531140.png)

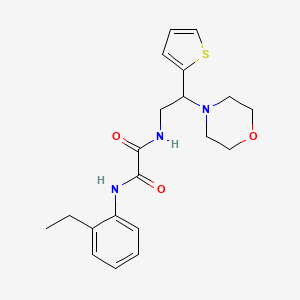

![N-[3-(Methoxymethyl)oxolan-3-yl]prop-2-enamide](/img/structure/B2531141.png)